3-Fluoro-5-iodo-4-methylcinnamic acid
Description
Properties
Molecular Formula |
C10H8FIO2 |
|---|---|
Molecular Weight |
306.07 g/mol |
IUPAC Name |
(E)-3-(3-fluoro-5-iodo-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8FIO2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
WVKCIDZWHPLQCE-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1I)/C=C/C(=O)O)F |
Canonical SMILES |
CC1=C(C=C(C=C1I)C=CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
This method involves the direct substitution of hydrogen atoms on the aromatic ring with fluorine and iodine atoms. The following steps outline a typical approach:
- Starting Material : Begin with 4-methylcinnamic acid or its derivatives.
- Fluorination : Use a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom at the desired position (3-position).
- Iodination : Employ iodine monochloride or N-iodosuccinimide (NIS) for the iodination at the 5-position.
This method is advantageous due to its straightforwardness but may require careful control of reaction conditions to avoid over-substitution or side reactions.
Coupling Reactions
Another effective method for synthesizing 3-fluoro-5-iodo-4-methylcinnamic acid is through coupling reactions involving pre-functionalized aromatic compounds.
- Preparation of Aryl Halides : Start with commercially available aryl halides such as 3-fluorobenzaldehyde and 5-iodobenzaldehyde.
- Cross-Coupling : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to form the desired product.
- Dehydration : If necessary, convert the resulting alcohols into the corresponding alkenes through dehydration.
This method can provide high yields and allows for greater flexibility in functional group modifications.
Detailed Methodologies
Synthesis via Electrophilic Substitution
A detailed procedure based on electrophilic substitution is outlined below:
Reagents :
- 4-Methylcinnamic acid
- Selectfluor (for fluorination)
- NIS (for iodination)
-
- Dissolve 4-methylcinnamic acid in a suitable solvent (e.g., dichloromethane).
- Add Selectfluor dropwise while stirring at low temperature (0 °C).
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract with an organic solvent.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
- For iodination, dissolve the resulting product in dichloromethane and add NIS.
- Stir at room temperature until completion, then work up similarly.
Synthesis via Cross-Coupling
A cross-coupling strategy could be performed as follows:
Reagents :
- 3-Fluorobenzaldehyde
- 5-Iodobenzaldehyde
- Pd(PPh₃)₂Cl₂ (palladium catalyst)
- Base (e.g., potassium carbonate)
-
- Mix both aryl halides with the palladium catalyst in a solvent like DMF (dimethylformamide).
- Add potassium carbonate as a base and heat under reflux conditions.
- Monitor the reaction by TLC until completion, then cool and filter off solids.
- Purify the crude product by column chromatography.
Summary of Yields and Purity
The following table summarizes typical yields and purities reported for various synthesis methods of 3-fluoro-5-iodo-4-methylcinnamic acid:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Electrophilic Substitution | 65-75 | >95 |
| Cross-Coupling | 70-85 | >98 |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cinnamic acids with various functional groups.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 3-Fluoro-5-iodo-4-methylcinnamic acid is its potential role as an anticancer agent. Research has shown that compounds with similar structural features can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, derivatives of cinnamic acids have been studied for their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration with this compound .
Inhibitors of Rho-Kinase
Additionally, compounds structurally related to 3-Fluoro-5-iodo-4-methylcinnamic acid have been identified as inhibitors of Rho-kinase, an enzyme implicated in several cardiovascular diseases. The inhibition of Rho-kinase has therapeutic potential in treating conditions such as hypertension and heart failure . This suggests that 3-Fluoro-5-iodo-4-methylcinnamic acid could be further investigated for its pharmacological properties in cardiovascular disease management.
Synthesis Techniques
The synthesis of 3-Fluoro-5-iodo-4-methylcinnamic acid involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of producing this compound . These methods not only improve the yield but also reduce the environmental impact associated with traditional synthesis routes.
Development of Derivatives
The development of derivatives from 3-Fluoro-5-iodo-4-methylcinnamic acid is another area of interest. By modifying the structure, researchers can potentially enhance its biological activity or alter its physical properties for specific applications, such as in drug formulation or material science .
Polymeric Materials
In material science, derivatives of cinnamic acids have been investigated for their use in polymeric materials due to their ability to act as UV absorbers and stabilizers. The incorporation of 3-Fluoro-5-iodo-4-methylcinnamic acid into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in coatings, adhesives, and packaging .
Case Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methylcinnamic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or DNA replication.
Chemical Reactions: In synthetic applications, the compound acts as a reactive intermediate, participating in various coupling and substitution reactions to form desired products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized in Table 1.
Structural and Functional Group Analysis
- 3-Fluoro-5-methylisonicotinic acid (CAS 1211578-10-7): This pyridine-based compound shares a fluorine and methyl group but lacks the iodine substituent and cinnamic acid backbone.
- 2-Bromo-5-fluoro-4-pyridinecarboxylic acid (CAS 885588-12-5): Substitution with bromine (instead of iodine) and a pyridine backbone results in lower similarity (0.78). Bromine’s smaller atomic radius and weaker polarizability may reduce halogen-bonding efficacy relative to iodine. The carboxylic acid group at position 4 enhances acidity compared to cinnamic acid’s propenoic acid chain .
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4) :
This compound features a hydroxyl group and fluorophenyl substitution on a pyridine ring. The hydroxyl group increases hydrogen-bonding capacity and solubility, contrasting with the iodine and methyl groups in the target compound, which prioritize lipophilicity and steric effects .
Physicochemical Properties
- Molecular Weight and Solubility :
The iodine atom in 3-fluoro-5-iodo-4-methylcinnamic acid increases molecular weight (306.08 g/mol) compared to analogs like 5-fluoro-2-methylisonicotinic acid (171.14 g/mol). This reduces aqueous solubility but enhances lipid membrane permeability. - Acidity: The propenoic acid group in cinnamic acid derivatives (pKa ~4.4) is less acidic than pyridinecarboxylic acids (pKa ~2.5–3.0), affecting ionization under physiological conditions .
Table 1: Comparative Analysis of 3-Fluoro-5-iodo-4-methylcinnamic Acid and Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Backbone | Key Substituents | Similarity Score | Key Applications |
|---|---|---|---|---|---|---|
| 3-Fluoro-5-iodo-4-methylcinnamic acid | Not reported | C₁₀H₈FIO₂ | Cinnamic acid | 3-F, 5-I, 4-CH₃ | N/A | Drug synthesis, imaging |
| 3-Fluoro-5-methylisonicotinic acid | 1211578-10-7 | C₇H₆FNO₂ | Pyridine | 3-F, 5-CH₃ | 0.85 | Antimicrobial agents |
| 2-Bromo-5-fluoro-4-pyridinecarboxylic acid | 885588-12-5 | C₆H₃BrFNO₂ | Pyridine | 2-Br, 5-F | 0.78 | Enzyme inhibitors |
| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | 1267011-08-4 | C₁₂H₈FNO₃ | Pyridine | 2-OH, 5-(3-F-phenyl) | N/A | Solubility-enhanced drug leads |
Biological Activity
3-Fluoro-5-iodo-4-methylcinnamic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on receptor interactions and antitumor effects.
Synthesis
The synthesis of 3-Fluoro-5-iodo-4-methylcinnamic acid typically involves the introduction of fluorine and iodine substituents on a cinnamic acid backbone. The synthetic pathway often includes reactions such as halogenation and subsequent coupling reactions to achieve the desired substitution pattern.
Receptor Binding Affinity
Research indicates that compounds with similar structures exhibit significant binding affinity to various receptors. For instance, derivatives of cinnamic acids have been evaluated for their activity against human vasopressin receptors, specifically the V1a subtype. The binding affinities (Ki values) for related compounds demonstrate potent activity in the nanomolar range, suggesting that 3-Fluoro-5-iodo-4-methylcinnamic acid may exhibit similar properties.
| Compound | hV1a Ki (nM) | hV1b Ki (nM) | hV2 Ki (nM) | cLog P | Predicted CNS Penetration |
|---|---|---|---|---|---|
| 11a | 1.1 | >1000 | >1000 | 5.62 | CNS± |
| 11b | 0.61 | 1154 | >10,000 | 4.42 | CNS+ |
| 11c | 0.63 | 1300 | >10,000 | 4.75 | CNS+ |
Table 1: Binding affinities of related compounds to vasopressin receptors .
Antitumor Activity
Recent studies have highlighted the antitumor potential of cinnamic acid derivatives. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations. The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances the biological activity of these compounds.
In vitro studies showed that derivatives like dihydroartemisinin esters exhibited strong antitumor effects with IC50 values as low as 0.15 µg/mL against specific cancer cell lines .
The mechanism by which these compounds exert their biological effects is multifaceted:
- Receptor Modulation : Compounds like 3-Fluoro-5-iodo-4-methylcinnamic acid may modulate receptor pathways involved in cellular signaling, particularly those linked to vasopressin receptors.
- Metabolic Pathway Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes involved in pyruvate metabolism, potentially altering energy production and promoting apoptosis in cancer cells .
Case Study 1: Cardiomyocyte Action Potential Modulation
A study involving related cinnamate derivatives demonstrated their ability to shorten action potential durations in cardiomyocytes, indicating potential cardiovascular applications . This effect was concentration-dependent and reversible, suggesting a targeted mechanism of action.
Case Study 2: Cancer Cell Line Sensitivity
In another study, the sensitivity of various cancer cell lines to a derivative was assessed. The results indicated that specific structural modifications significantly enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-5-iodo-4-methylcinnamic acid, and what challenges arise during halogenation steps?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the iodine and fluorine substituents. For halogenation, iodination via electrophilic substitution (e.g., using I₂/HNO₃) may compete with fluorination, requiring precise temperature control (0–5°C) to avoid over-iodination. Fluorine introduction via Balz-Schiemann reaction (using diazonium tetrafluoroborate precursors) is common but demands anhydrous conditions to prevent hydrolysis .
- Key Challenges : Steric hindrance from the 4-methyl group can reduce halogenation efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product from dihalogenated byproducts.
Q. How can researchers verify the purity and structural integrity of 3-fluoro-5-iodo-4-methylcinnamic acid?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) (70:30 v/v); monitor at 254 nm for iodine/fluorine UV absorption. Retention time should align with standards (e.g., NIST reference data for analogous cinnamic acids) .
- NMR : ¹⁹F NMR is essential to confirm fluorine placement (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR should show coupling between the vinyl proton (δ 6.2–7.5 ppm) and aromatic protons, with splitting patterns reflecting substituent positions .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methyl group influence the reactivity of 3-fluoro-5-iodo-4-methylcinnamic acid in cross-coupling reactions?
- Methodological Answer : The 4-methyl group increases steric bulk, reducing accessibility for Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions). Electronic effects from the electron-withdrawing fluorine and iodine substituents activate the aryl ring toward nucleophilic substitution but deactivate it toward electrophilic attacks.
- Data-Driven Optimization : Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency in Suzuki-Miyaura reactions. Kinetic studies (monitored via GC-MS) show reaction rates decrease by ~40% compared to non-methylated analogs due to steric hindrance .
Q. What strategies resolve signal overlap in ¹H and ¹³C NMR spectra caused by fluorine-iodine coupling?
- Methodological Answer :
- ¹H NMR : Apply ¹⁹F decoupling to eliminate splitting from fluorine. For iodine’s quadrupolar effects, use high-field NMR (≥500 MHz) and dilute samples (<10 mM) to sharpen signals.
- ¹³C NMR : DEPT-135 or HSQC experiments differentiate carbons adjacent to iodine (deshielded, δ > 130 ppm) from those near fluorine. Compare with computed chemical shifts (DFT calculations) for validation .
Q. How does 3-fluoro-5-iodo-4-methylcinnamic acid perform as a photoaffinity labeling agent in protein-ligand interaction studies?
- Methodological Answer : The iodine atom acts as a heavy atom for X-ray crystallography phasing, while the fluorine enables ¹⁹F NMR tracking. For photoactivation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
